2-Amino-3-(3-methylcyclohexyl)propanamide
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Overview
Description
2-Amino-3-(3-methylcyclohexyl)propanamide is an organic compound with the molecular formula C10H20N2O It is a derivative of propanamide, featuring an amino group and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methylcyclohexyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcyclohexanone and 2-aminopropanamide.
Formation of Intermediate: The 3-methylcyclohexanone undergoes a reductive amination reaction with 2-aminopropanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product: The intermediate is then subjected to further purification and isolation steps to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methylcyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-3-(3-methylcyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methylcyclohexyl)propanamide: Similar structure but with the amino group at a different position.
2-Amino-3-(2-methylcyclohexyl)propanamide: Similar structure with a different methyl group position.
2-Amino-3-(4-methylcyclohexyl)propanamide: Similar structure with the methyl group at the 4-position.
Uniqueness
2-Amino-3-(3-methylcyclohexyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the cyclohexyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with other molecules.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-3-(3-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
NMGUHUMEWAPAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CC(C(=O)N)N |
Origin of Product |
United States |
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